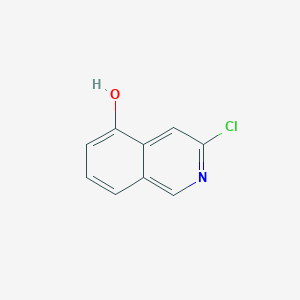

3-Chloroisoquinolin-5-ol

Descripción

Overview of Isoquinoline (B145761) as a Versatile Heterocyclic Scaffold in Contemporary Chemical Synthesis

The isoquinoline motif is a cornerstone in the architecture of synthetic and natural molecules. researchgate.net As a heterocyclic aromatic organic compound, it serves as a privileged scaffold in medicinal chemistry and a pivotal intermediate in organic synthesis. nih.govacs.org Isoquinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, underscoring their significance in modern chemical research. numberanalytics.comnih.gov

Isoquinoline is a structural isomer of quinoline (B57606), comprising a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgslideshare.net This fusion results in a bicyclic heteroaromatic system with the molecular formula C₉H₇N. numberanalytics.com

The key structural features include:

Fused Ring System : It consists of a benzene ring and a pyridine ring sharing two adjacent carbon atoms. numberanalytics.com

Nitrogen Position : The nitrogen atom is located at position 2 of the bicyclic system, distinguishing it from quinoline where the nitrogen is at position 1. wikipedia.org

Aromaticity : The molecule is aromatic, with a delocalized π-electron system containing 10 electrons, conforming to Hückel's rule. This aromatic character confers significant stability to the nucleus. amerigoscientific.com

The presence of the nitrogen atom within the pyridine ring introduces a dipole moment and influences the electron distribution across the entire fused system. amerigoscientific.com It imparts weak basic properties to the molecule (pKa of 5.14 for the conjugate acid), allowing it to form salts with strong acids. wikipedia.orgatamanchemicals.com This basicity is weaker than that of pyridine due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇N | wikipedia.org |

| Molar Mass | 129.162 g·mol−1 | wikipedia.org |

| Appearance | Colorless hygroscopic liquid or platelets | wikipedia.org |

| Melting Point | 26–28 °C | wikipedia.org |

| Boiling Point | 242–243 °C | wikipedia.orgamerigoscientific.com |

| Acidity (pKa of conjugate acid) | 5.14 | wikipedia.orgatamanchemicals.com |

Substituted isoquinolines are fundamental building blocks in the synthesis of complex molecules. researchgate.netnih.gov Their importance stems from their prevalence in a vast number of natural products, particularly alkaloids like papaverine (B1678415) and berberine, which exhibit significant pharmacological properties. wikipedia.orgpharmaguideline.com The ability to introduce a wide variety of substituents onto the isoquinoline core allows for the fine-tuning of a molecule's chemical and biological properties. nih.govamerigoscientific.com

Traditional synthesis methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational in constructing the isoquinoline core. acs.orgnih.govpharmaguideline.com Modern synthetic chemistry continues to evolve, developing more efficient and versatile routes to access highly substituted and functionally diverse isoquinoline derivatives. rsc.orgorganic-chemistry.orgnih.gov These advanced methods often employ transition-metal catalysis and microwave-assisted protocols to improve yields and expand the accessible chemical space. researchgate.netorganic-chemistry.org The development of these synthetic strategies is crucial for creating libraries of isoquinoline-based compounds for drug discovery and materials science applications. rsc.orgorganic-chemistry.org

The Role of Halogenation and Hydroxylation in Modulating Isoquinoline Reactivity

The introduction of functional groups, such as halogens and hydroxyls, onto the isoquinoline scaffold profoundly alters its electronic properties and chemical reactivity. These substituents serve as handles for further chemical transformations, enabling the construction of more complex molecular architectures.

Halogenation, particularly chlorination, is a critical modification in isoquinoline chemistry. nih.gov A chlorine atom influences the isoquinoline nucleus through two primary electronic effects:

Inductive Effect : As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect : Chlorine can donate a lone pair of electrons into the aromatic system, a weak electron-donating resonance effect (+R).

The position of the chlorine atom dictates its influence on reactivity. Halogens on the benzene portion of the ring (positions 5, 6, 7, 8) affect reactivity in a manner similar to a substituted naphthalene. iust.ac.ir In contrast, halogens on the pyridine portion (positions 1, 3, 4) have their reactivity significantly modulated by the ring nitrogen.

Specifically, 1-chloroisoquinolines are highly reactive towards nucleophilic aromatic substitution (SNAr) reactions. shahucollegelatur.org.in 3-chloroisoquinolines are considered intermediate in their reactivity towards nucleophiles, being less reactive than 1-chloro derivatives but more reactive than halogens on the carbocyclic ring. iust.ac.ir This specific reactivity makes the chlorine atom at the C-3 position a valuable leaving group for introducing other functional groups via substitution reactions. iust.ac.irshahucollegelatur.org.in

The introduction of a hydroxyl (-OH) group creates an isoquinolinol, which significantly impacts the molecule's chemical behavior. The hydroxyl group is a potent activating, ortho-, para-directing group in electrophilic substitution reactions due to its strong electron-donating resonance effect (+R).

Oxy-isoquinolines, particularly those with the hydroxyl group on the benzene ring, exhibit reactivity typical of naphthols. iust.ac.ir The hydroxyl group can also participate in tautomerism, especially for substituents at positions that can form a quinolone structure, although this is less favorable for 1-isoquinolone compared to its tautomer. iust.ac.ir Furthermore, hydroxylation is a key biological process, often mediated by enzymes like cytochrome P450, which can determine the metabolic fate of isoquinoline-based compounds. nih.gov In synthetic chemistry, the hydroxyl group can be used to direct further substitutions or be converted into other functionalities, such as ethers or esters, to modulate solubility and other physicochemical properties. amerigoscientific.com

Research Context of 3-Chloroisoquinolin-5-ol within the Landscape of Halogenated Isoquinolinols

The compound this compound represents a specific convergence of the functional groups discussed. It is a halogenated isoquinolinol, a class of compounds that serves as versatile intermediates in chemical synthesis. musechem.com While extensive, dedicated research literature on this compound itself is not widespread, its chemical significance can be inferred from the reactivity of its constituent parts.

The structure combines:

A 3-chloro substituent, which provides a site for nucleophilic substitution, allowing for the introduction of various nucleophiles at this position. iust.ac.ir

A 5-hydroxy substituent on the carbocyclic ring, which activates the benzene ring for potential electrophilic substitution and can be used for further functionalization.

This dual functionality makes this compound a valuable building block. musechem.com It is available from commercial suppliers for laboratory use, indicating its utility as a precursor for more complex, potentially bioactive molecules. cymitquimica.comsigmaaldrich.com The synthesis of related structures, such as 8-Bromo-3-chloroisoquinolin-5-ol (B8248474), further highlights the interest in this specific substitution pattern for creating diverse chemical libraries. apolloscientific.co.uk Researchers can utilize the distinct reactivity of the chloro and hydroxyl groups to selectively perform reactions at different sites on the isoquinoline scaffold, enabling a modular approach to the synthesis of complex target molecules.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆ClNO | uni.lu |

| Molecular Weight | 179.6 g/mol | cymitquimica.com |

| Monoisotopic Mass | 179.0138 Da | uni.lu |

| CAS Number | 1374652-47-7 | sigmaaldrich.com |

| Synonyms | 3-Chloro-5-isoquinolinol | cymitquimica.com |

Comparative Analysis with Structurally Related Halogenated Isoquinolines

The specific substitution pattern of this compound, featuring a chlorine atom at the C-3 position and a hydroxyl group at the C-5 position, dictates its unique chemical character compared to other halogenated isoquinolines. Its functional groups suggest a potential for engaging in hydrogen bonding and electrophilic substitution reactions. cymitquimica.com A comparative look at structurally related compounds highlights the importance of substituent placement on the isoquinoline core.

For instance, the properties of this compound can be contrasted with its isomer, 3-Chloroisoquinolin-4-ol, and other related derivatives. While both share the same molecular formula, the differing positions of the hydroxyl group influence the electronic and steric environment of the molecule, which in turn affects reactivity and potential biological interactions.

Table 1: Comparison of this compound and Related Compounds

| Property | This compound | 3-Chloroisoquinolin-4-ol chemscene.com | 8-Bromo-3-chloroisoquinolin-5-ol acs.org | 1-Chloroisoquinoline researchgate.net |

|---|---|---|---|---|

| CAS Number | 1374652-47-7 cymitquimica.com | 101774-33-8 chemscene.com | Not explicitly found | 19493-44-8 |

| Molecular Formula | C₉H₆ClNO sigmaaldrich.com | C₉H₆ClNO chemscene.com | C₉H₅BrClNO | C₉H₆ClN |

| Molecular Weight | 179.61 g/mol sigmaaldrich.com | 179.60 g/mol chemscene.com | 258.50 g/mol | 163.60 g/mol |

| Key Structural Features | Chloro at C-3, Hydroxyl at C-5 cymitquimica.com | Chloro at C-3, Hydroxyl at C-4 chemscene.com | Chloro at C-3, Hydroxyl at C-5, Bromo at C-8 acs.org | Chloro at C-1 |

Research on other halogenated isoquinolines illustrates how subtle structural changes can lead to significant differences in biological function. A study on halogen-substituted isoquinoline-1,3-diones revealed that the introduction of a fluorine atom could completely switch the selectivity of inhibition between two deubiquitinase enzymes, USP2 and USP7. nih.gov This underscores the critical role halogens play in directing molecular interactions. nih.gov Similarly, another study comparing isoquinoline-5,8-diones to related halogenated naphthoquinones found that the halogenated compounds were more active against certain Gram-negative bacterial strains. nih.gov The synthesis of 8-bromo-3-chloroisoquinolin-5-ol has been reported as part of the process to create triflate intermediates for use in developing kinase inhibitors, demonstrating the utility of this specific substitution pattern in medicinal chemistry research. acs.org These examples collectively show that the combination of the isoquinoline scaffold with specific halogen and hydroxyl substitution patterns, as seen in this compound, is a critical area for investigation.

Identification of Knowledge Gaps and Future Research Directions for this compound

Despite the clear significance of halogenated isoquinolines, a thorough review of available literature reveals considerable knowledge gaps specifically concerning this compound.

Identified Knowledge Gaps:

Limited Public Data: The majority of available information on this compound is confined to chemical supplier catalogs, which provide basic physical properties but lack in-depth scientific studies. cymitquimica.comsigmaaldrich.comchemsrc.com

Undefined Biological Profile: While the broader class of halogenated isoquinolines is known for a wide spectrum of biological activities, the specific bioactivity of this compound remains uncharacterized in published research. smolecule.com

Lack of Synthesis and Reactivity Studies: Detailed and optimized synthetic routes for this compound are not available in peer-reviewed literature. Furthermore, its chemical reactivity has been postulated based on its functional groups but not experimentally verified. cymitquimica.com

Absence of Structural Data: Comprehensive spectroscopic and crystallographic data for this compound have not been published, which limits a deep understanding of its three-dimensional structure and intermolecular interactions.

Future Research Directions:

Synthetic Route Development: A primary objective should be the development and publication of an efficient and scalable synthesis for this compound. This would make the compound more accessible for widespread research.

Comprehensive Characterization: The compound requires full structural elucidation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction to confirm its structure and understand its solid-state properties. researchgate.net

Biological Screening: Given the established bioactivities of related isoquinolines, this compound should be subjected to broad biological screening. rsc.orgnih.gov Assays for anticancer, antimicrobial, antiviral, and enzyme inhibitory (e.g., kinase inhibition) activities could reveal its therapeutic potential. nih.gov

Medicinal Chemistry Exploration: Should initial screenings identify any promising biological activity, this compound could serve as a valuable hit compound or scaffold. nih.gov Subsequent medicinal chemistry campaigns could focus on generating a library of derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity. frontiersin.org

Application as a Synthetic Building Block: Research should explore the utility of this compound as a versatile intermediate in organic synthesis. musechem.com Its reactive chloro and hydroxyl groups could be exploited to build more complex heterocyclic systems, natural product analogues, or functional organic materials. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLJLTVUTCQZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-47-7 | |

| Record name | 3-chloroisoquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloroisoquinolin 5 Ol and Analogs

Strategic Approaches to the Construction of the Isoquinoline (B145761) Ring System

The formation of the core isoquinoline nucleus is the foundational step in the synthesis of 3-chloroisoquinolin-5-ol. Modern synthetic methods have increasingly focused on cascade reactions and cycloadditions to build molecular complexity in a step-economical fashion.

Modern Cascade Reactions for Isoquinoline Nucleus Formation (e.g., Rh(III)-catalyzed coupling/cyclization)

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures. Rhodium(III)-catalyzed reactions, in particular, have been extensively developed for the synthesis of isoquinoline derivatives through C-H activation and annulation of various starting materials with alkynes. These reactions often proceed via a redox-neutral pathway, obviating the need for external oxidants by employing directing groups that can act as internal oxidants.

One prominent strategy involves the reaction of aryl ketone O-acyloximes with internal alkynes, catalyzed by a rhodium(III) complex such as [Cp*RhCl₂]₂. The reaction proceeds through an ortho-rhodation, directed by the oxime, followed by alkyne insertion and a C-N bond-forming reductive elimination. The N-O bond of the oxime serves as an internal oxidant to regenerate the active Rh(III) catalyst. This methodology offers a high degree of functional group tolerance and regioselectivity.

Similarly, Rh(III)-catalyzed C-H activation/annulation of N-chloroimines with alkenes provides an efficient route to isoquinoline derivatives under mild, oxidant-free conditions. This approach demonstrates excellent functional group tolerance and is scalable, providing access to pharmaceutically relevant scaffolds. Another variation employs the condensation of aryl ketones with hydroxylamine (B1172632) to form oximes in situ, which then undergo Rh(III)-catalyzed C-H activation and cyclization with internal alkynes. This one-pot, three-component reaction allows for the rapid assembly of multisubstituted isoquinolines from readily available starting materials.

| Catalyst System | Starting Materials | Key Features |

| [Cp*RhCl₂]₂/NaOAc | Aryl ketone O-acyloximes, internal alkynes | Redox-neutral, N-O bond as internal oxidant. |

| Rh(III) catalyst | N-chloroimines, alkenes | Oxidant-free, mild conditions, scalable. |

| Rh(III) catalyst | Aryl ketones, hydroxylamine, internal alkynes | One-pot, three-component reaction. |

Application of Cycloaddition Reactions in Polyheterocyclic Synthesis

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of complex heterocyclic systems, including the isoquinoline framework. The 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with suitable dipolarophiles has been successfully employed to construct tetrahydroisoquinoline derivatives, which can be subsequently aromatized to isoquinolines. These reactions can be rendered asymmetric, affording chiral tetrahydroisoquinoline skeletons with high diastereoselectivities and enantioselectivities.

For instance, the [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones proceeds under mild conditions and tolerates a wide range of functional groups. While this method directly yields tetrahydroisoquinolines, these intermediates are valuable precursors that can be oxidized to the corresponding isoquinoline.

Regioselective Functionalization Strategies for Chlorination and Hydroxylation

Following the construction of the isoquinoline core, the regioselective introduction of the chlorine atom at the C3 position and the hydroxyl group at the C5 position is a critical challenge. The electronic nature of the isoquinoline ring dictates the reactivity towards electrophilic and nucleophilic reagents, often leading to mixtures of isomers.

Direct Halogenation Protocols for the Isoquinoline Core

Direct halogenation of the isoquinoline ring can be challenging due to the competing reactivity of the pyridine (B92270) and benzene (B151609) rings. Electrophilic halogenation typically occurs on the electron-rich benzene ring, while the pyridine ring is deactivated towards electrophilic attack. However, specific strategies have been developed to achieve chlorination at desired positions.

One approach involves the use of a fungal flavin-dependent halogenase, Rdc2, which has been shown to catalyze the specific chlorination of hydroxyisoquinolines at the position ortho to the hydroxyl group. For example, 4-hydroxyisoquinoline (B107231) can be chlorinated to yield 3-chloro-4-hydroxyisoquinoline. This enzymatic approach offers high regioselectivity under mild conditions.

A more traditional chemical approach involves the Vilsmeier-Haack reaction of an activated arylacetonitrile, which can lead to the formation of 3-chloroisoquinolines.

Selective Introduction of Hydroxyl Groups at Aromatic Positions

The introduction of a hydroxyl group onto the benzene ring of the isoquinoline system can be achieved through several methods. Direct hydroxylation of isoquinoline with potassium hydroxide (B78521) can occur at high temperatures, though this method may lack regioselectivity. A more controlled approach involves the synthesis of the isoquinoline ring from a precursor that already contains a protected hydroxyl group at the desired position.

Photochemical methods have also been developed for the C-H hydroxyalkylation of isoquinolines. These visible-light-mediated reactions often proceed via a radical pathway and can offer good functional group tolerance under mild conditions.

Nucleophilic Halogenation of Isoquinoline N-Oxides and Related Precursors

A powerful strategy for the regioselective introduction of a halogen at the C1 or C3 position of the isoquinoline ring involves the nucleophilic halogenation of isoquinoline N-oxides. The N-oxide functionality activates the pyridine ring towards nucleophilic attack.

Treatment of isoquinoline N-oxides with chlorinating agents such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) and trichloroacetonitrile (B146778) (PPh₃/Cl₃CCN) can lead to the regioselective formation of chloro-substituted isoquinolines. The regioselectivity of the chlorination (C1 vs. C3) can be influenced by the reaction conditions and the substitution pattern on the isoquinoline N-oxide. For instance, a novel method for the regioselective C2-chlorination (which corresponds to the C1 position in the isoquinoline) of heterocyclic N-oxides has been developed using PPh₃/Cl₃CCN.

The synthesis of 3-chloroisoquinoline (B97870) can also be achieved from 1,3-dichloroisoquinoline (B189448) through reductive dehalogenation. The selective removal of the more reactive C1-chloro substituent can be accomplished using reagents like red phosphorus and hydriodic acid.

| Method | Reagents | Position of Chlorination |

| Nucleophilic Halogenation | POCl₃, PPh₃/Cl₃CCN | C1 or C3 of isoquinoline N-oxide |

| Reductive Dehalogenation | Red Phosphorus, HI | Selective removal of C1-Cl from 1,3-dichloroisoquinoline |

Precursor-Based Synthesis and Derivatization Pathways

Reductive Transformations of Nitroisoquinoline Intermediates (e.g., from 3-chloro-5-nitroisoquinoline)

A primary route to this compound commences with the readily available precursor, 3-chloro-5-nitroisoquinoline (B79450). This pathway involves a two-step sequence: the reduction of the nitro group to an amine, followed by the conversion of the resulting amino group to a hydroxyl group.

The initial reduction of 3-chloro-5-nitroisoquinoline to 5-amino-3-chloroisoquinoline can be effectively achieved using reducing agents such as stannous chloride or iron powder in an acidic medium. For instance, treatment of 1-chloro-5-nitroisoquinoline (B1581046) with stannous chloride dihydrate in ethyl acetate (B1210297) under reflux conditions furnishes the corresponding 5-amino-1-chloroisoquinoline (B1348394) in good yield. A similar protocol can be applied to its 3-chloro isomer.

The subsequent transformation of the 5-amino-3-chloroisoquinoline to the target this compound is typically accomplished through a diazotization reaction followed by hydrolysis. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures. The resulting diazonium salt is then hydrolyzed by heating the aqueous solution, leading to the formation of the desired 5-hydroxy derivative. This classical Sandmeyer-type reaction is a fundamental tool for the introduction of a hydroxyl group onto an aromatic ring. wvu.edu

Table 1: Synthesis of this compound from 3-chloro-5-nitroisoquinoline

| Step | Reactant | Reagents and Conditions | Product |

| 1. Reduction | 3-chloro-5-nitroisoquinoline | SnCl₂·2H₂O, Ethyl acetate, Reflux | 5-amino-3-chloroisoquinoline |

| 2. Diazotization & Hydrolysis | 5-amino-3-chloroisoquinoline | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. H₂O, Heat | This compound |

Chemical Conversions from Related Halogenated Isoquinolinones (e.g., 3-chloroisoquinolin-1(2H)-one)

The synthesis of this compound from halogenated isoquinolinones represents an alternative approach, although it presents its own set of synthetic challenges. One potential strategy involves the initial synthesis of a suitably substituted 3-chloroisoquinolin-1(2H)-one, followed by functional group manipulations to introduce the 5-hydroxy group.

However, the direct hydroxylation of a pre-existing 3-chloroisoquinolin-1(2H)-one at the C5 position is not a straightforward transformation and typically requires harsh reaction conditions or multi-step sequences. A more plausible, albeit longer, route could involve starting from a precursor already bearing a functional group at the 5-position that can be converted to a hydroxyl group. For instance, a 5-methoxy or 5-benzyloxy-substituted 3-chloroisoquinolin-1(2H)-one could be synthesized and subsequently deprotected to yield the desired 5-hydroxy functionality. The conversion of the isoquinolinone to the fully aromatic isoquinoline would then be the final step, potentially achieved through reduction and re-aromatization or via a two-step process of chlorination to a dichloroisoquinoline followed by selective reduction of the 1-chloro group.

Synthetic Routes to Halogen-Substituted Isoquinolinols (e.g., 8-Bromo-3-chloroisoquinolin-5-ol)

The synthesis of halogen-substituted isoquinolinols, such as 8-Bromo-3-chloroisoquinolin-5-ol (B8248474), requires a strategic introduction of multiple substituents onto the isoquinoline core. A logical synthetic approach would involve the initial bromination of a suitable isoquinoline precursor, followed by the introduction of the chloro and hydroxyl functionalities.

One possible route begins with the bromination of isoquinoline itself. Direct bromination of isoquinoline can be challenging due to the electron-deficient nature of the pyridine ring. However, methods utilizing N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid have been developed for the synthesis of 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline. google.comorgsyn.org

Starting from 8-bromoisoquinoline, the introduction of a hydroxyl group at the 5-position and a chlorine atom at the 3-position would be the subsequent steps. The synthesis of 8-Bromo-3-hydroxyisoquinoline has been reported, providing a key intermediate. chemimpex.com The final step would then be the chlorination of this intermediate at the 3-position. This could potentially be achieved using a chlorinating agent such as phosphorus oxychloride or N-chlorosuccinimide, although care must be taken to avoid unwanted side reactions.

An alternative strategy could involve the synthesis of 8-bromo-5-nitroisoquinoline, followed by reduction of the nitro group to an amine, diazotization, and hydrolysis to introduce the 5-hydroxyl group, and finally, chlorination at the 3-position.

Table 2: Plausible Synthetic Route to 8-Bromo-3-chloroisoquinolin-5-ol

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | Isoquinoline | Bromination (e.g., NBS, H₂SO₄) | 8-Bromoisoquinoline |

| 2 | 8-Bromoisoquinoline | Hydroxylation at C3 | 8-Bromo-3-hydroxyisoquinoline |

| 3 | 8-Bromo-3-hydroxyisoquinoline | Chlorination at C3 | 8-Bromo-3-chloroisoquinolin-5-ol |

Catalytic and Transition Metal-Mediated Synthetic Approaches

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the efficient and selective functionalization of heterocyclic compounds. Palladium and rhodium catalysts, in particular, have proven to be powerful tools for C-H activation and cross-coupling reactions, offering novel pathways for the synthesis of complex isoquinoline derivatives.

Palladium-Catalyzed Coupling Reactions in Isoquinoline Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-established methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to the derivatization of the isoquinoline nucleus, allowing for the introduction of a wide range of substituents.

For the synthesis of this compound and its analogs, palladium catalysis could be employed in several ways. For instance, a 3,5-dihalo-isoquinoline could be selectively functionalized at the 5-position via a Suzuki coupling with a boronic acid derivative, followed by conversion of the introduced group to a hydroxyl function. Alternatively, direct C-H activation/hydroxylation at the C5 position of 3-chloroisoquinoline, while challenging, is an area of active research. Palladium-catalyzed C-H functionalization reactions often require a directing group to achieve high regioselectivity. nih.gov While direct hydroxylation remains a significant hurdle, the introduction of other functional groups that can be subsequently converted to a hydroxyl group is a more feasible approach.

Rhodium-Catalyzed Oxidative Annulation and C-H Activation Strategies

Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, providing efficient routes to substituted isoquinolines and isoquinolinones. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.

In the context of synthesizing this compound, rhodium-catalyzed C-H activation could potentially be used to introduce a functional group at the C5 position of a pre-existing 3-chloroisoquinoline scaffold. For example, a directed C-H activation approach, where a directing group on the isoquinoline nucleus guides the rhodium catalyst to the C5 position, could be envisioned. The subsequent coupling with a suitable partner could introduce a group that can be converted to a hydroxyl functionality. While direct C-H hydroxylation remains a formidable challenge, the continuous development in rhodium catalysis holds promise for the future development of such transformations.

Copper-Catalyzed Annulation and Other Metal-Promoted Methodologies

The construction of the isoquinoline scaffold, particularly with halogen substitutions, has been significantly advanced through the use of transition-metal catalysis. These methodologies offer efficient and regioselective routes to complex isoquinoline derivatives. Copper-catalyzed reactions, in particular, have emerged as a powerful tool for C-H annulation processes.

Copper-catalyzed oxidative C-H annulation provides a direct approach to synthesizing fused heterocyclic systems. nih.gov For instance, the reaction of quinolines with 1,2-dichloroethane (B1671644) (DCE) using a copper catalyst demonstrates a concise pathway to benzoquinoliziniums. nih.gov In this process, DCE acts as both a solvent and a vinyl equivalent, participating in the formation of a new six-membered azonia ring. nih.gov This strategy of in-situ activation and annulation is applicable to the synthesis of complex isoquinoline analogs. Similarly, copper salts have been shown to effectively promote the annulation of substituted amidines to form benzimidazole (B57391) scaffolds, a reaction that highlights the versatility of copper in facilitating intramolecular cyclizations. nih.gov An efficient copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinolines from 2-gem-dipyrazolylvinylbromobenzenes has also been developed, tolerating various functional groups, including halogens. researchgate.net

Beyond copper, other metals have proven effective in promoting the synthesis of isoquinolines and related N-heterocycles. Ruthenium catalysts, for example, have been used for the annulation of N-Cbz hydrazones with internal alkynes via C-H/N-N activation, providing a rapid, oxidant-free route to isoquinolines. researchgate.net Cobalt(III) catalysts are suitable for the direct cyclization of nitroso derivatives with internal alkynes, offering a method that avoids strong oxidizing agents. nih.gov Furthermore, iridium(III)-catalyzed cyclization of aryl ketoximes and internal alkynes presents a highly efficient, oxidant-free approach to obtaining a broad range of isoquinoline derivatives in excellent yields. researchgate.net

These metal-promoted methodologies represent a significant improvement over classical multi-step protocols which often require harsh conditions and strong acids. nih.gov The ability to tolerate various functional groups, including halogens, makes these catalytic systems highly relevant for the synthesis of compounds like this compound and its analogs.

Table 1: Comparison of Selected Metal-Promoted Methodologies for Isoquinoline Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | Oxidative C-H Annulation | Utilizes DCE as solvent and vinyl equivalent; in-situ activation. | nih.gov |

| Ruthenium (Ru) | C-H/N-N Activation and Annulation | Oxidant and silver-salt free; compatible with green solvents (PEG-400). | researchgate.net |

| Iridium (III) | Cyclization of Aryl Ketoximes | Highly efficient and oxidant-free; broad substrate scope. | researchgate.net |

| Cobalt (III) | Cyclization of Nitroso Derivatives | Avoids strong oxidizing agents; uses an earth-abundant metal catalyst. | nih.gov |

Sustainable Synthesis Approaches and Process Intensification Techniques

In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into the synthesis of pharmacologically important scaffolds like halogenated isoquinolines. nih.govrsc.org The focus is on developing methodologies that are more efficient, produce less waste, and utilize less hazardous substances compared to traditional synthetic routes. nih.govrsc.org

Integration of Green Chemistry Principles in Halogenated Isoquinoline Synthesis

The twelve principles of green chemistry, established by Anastas and Warner, serve as a foundational guide for sustainable chemical synthesis. ulaval.canih.gov Their application in the synthesis of halogenated isoquinolines aims to minimize the environmental impact of these processes. nih.govjddhs.com

Key principles relevant to isoquinoline synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. ulaval.ca This involves choosing reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ulaval.ca Metal-catalyzed annulation and cyclization reactions often exhibit high atom economy compared to classical multi-step syntheses. researchgate.net

Use of Safer Solvents and Auxiliaries: Traditional syntheses often employ volatile and toxic organic solvents. rsc.orgjddhs.com Green approaches focus on using benign solvents, such as water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. researchgate.netnih.govnih.gov

Energy Efficiency: Chemical processes should be designed to minimize energy requirements, for instance, by conducting reactions at ambient temperature and pressure. ulaval.ca Energy-efficient techniques like microwave irradiation are increasingly employed. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused, reducing waste. ulaval.cajddhs.com Transition-metal catalysts are central to many modern, efficient syntheses of isoquinolines. researchgate.netrsc.org

Reduction of Derivatives: Unnecessary derivatization steps (e.g., use of protecting groups) should be avoided as they require additional reagents and generate waste. ulaval.ca One-pot and tandem reactions help to minimize these steps. rsc.org

By embracing these principles, chemists are developing more environmentally responsible pathways to halogenated isoquinolines, reducing reliance on harsh reagents and toxic solvents that characterize many conventional methods. nih.govrsc.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a significant process intensification technique in organic chemistry, offering substantial advantages over conventional heating methods. nih.govnih.gov By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. nih.govnih.gov This rate enhancement stems from the efficient and direct heating of the reaction mixture through dielectric loss, leading to a rapid increase in temperature.

In the context of halogenated quinoline (B57606) and isoquinoline synthesis, microwave irradiation has been successfully applied to improve reaction efficiency and yields. For example, the Vilsmeier-Haack cyclization of acetanilides to produce 2-chloro-quinoline-3-carboxaldehydes can be performed in a few minutes under microwave conditions. researchgate.net Similarly, the synthesis of various quinoline derivatives has been shown to proceed with moderate to good yields in 20-25 minutes under microwave irradiation, a significant improvement over traditional methods. nih.gov

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Drastic shortening of the time required for reaction completion. nih.gov

Improved Yields: Often leads to higher isolated yields of the desired product. nih.govnih.gov

Enhanced Purity: The rapid heating and shorter reaction times can minimize the formation of by-products.

Energy Efficiency: More efficient energy transfer compared to conventional heating.

A comparative study on the synthesis of quinazolin-4(3H)-ones demonstrated that under microwave conditions (500 W, 70°C, 1.5 h), the product was obtained in a 78% yield, whereas conventional heating at 84°C required 30 hours to achieve a 55% yield. nih.gov This highlights the potential of microwave technology to create more efficient and sustainable synthetic processes for heterocyclic compounds like this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolin-4(3H)-one

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 30 hours | 1.5 hours | nih.gov |

| Temperature | 84°C | 70°C | nih.gov |

| Yield | 55% | 78% | nih.gov |

Reaction Mechanisms and Pathways Involving 3 Chloroisoquinolin 5 Ol

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

The presence of both an electrophilic carbon center at the C-3 position and a nucleophilic hydroxyl group allows for a variety of transformation pathways.

The substitution of the chlorine atom at the C-3 position of the isoquinoline (B145761) ring is a prime example of nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyridine (B92270) ring, which is made more electrophilic by the electronegative nitrogen atom.

The SNAr mechanism is a two-step process, distinct from SN1 and SN2 reactions, and is characterized by an addition-elimination sequence. chemistrysteps.combyjus.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the chlorine (the ipso-carbon). This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron density being delocalized across the aromatic system. The electron-withdrawing ring nitrogen plays a crucial role in this stabilization, particularly for attacks at the C-1 or C-3 positions. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in the final, rapid step, where the chloride ion is expelled as the leaving group. masterorganicchemistry.comlibretexts.org

The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com In the case of 3-Chloroisoquinolin-5-ol, the ring nitrogen effectively withdraws electron density, activating the C-3 position for nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. This is because the rate-limiting step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of more electronegative halogens, rather than the cleavage of the carbon-halogen bond. wikipedia.org

| Stage | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom bonded to the chlorine. | Rate-determining step; Formation of a covalent bond with the nucleophile. |

| 2. Meisenheimer Complex Formation | Formation of a resonance-stabilized, anionic intermediate. | Disruption of aromaticity; Negative charge delocalized by the ring nitrogen. |

| 3. Leaving Group Elimination | The chloride ion is expelled, restoring the aromatic system. | Fast step; Product formation. |

The hydroxyl group at the C-5 position significantly influences the reactivity of the molecule. As a substituent on the benzene (B151609) portion of the isoquinoline, its electronic effects are transmitted through the aromatic system, impacting reaction pathways.

Directing Effects: The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). While the pyridine ring is generally deactivated towards electrophiles, the benzene ring can still undergo substitution, directed by the -OH group to the C-6 and C-8 positions.

Modulation of Nucleophilicity: The phenolic hydroxyl group can be deprotonated under basic conditions to form a phenoxide ion. This greatly enhances the electron-donating ability of the substituent, further activating the benzene ring towards electrophiles and potentially influencing the reactivity of the pyridine ring through resonance.

Transient Activating Group: Recent studies on halophenols have shown that a hydroxyl group can be transiently converted to a phenoxyl radical via oxidation. This radical acts as a powerful open-shell electron-withdrawing group, dramatically lowering the barrier for nucleophilic aromatic substitution. osti.gov This homolysis-enabled electronic activation strategy could potentially be applied to this compound, transforming the hydroxyl group from a spectator to a key activator for SNAr reactions. osti.gov

Radical Reaction Dynamics in Isoquinoline Systems

Radical reactions provide an alternative pathway for the functionalization of isoquinoline rings, often with different regioselectivity compared to ionic reactions.

The isoquinoline nucleus is susceptible to attack by radicals, particularly under oxidative conditions. Hydroxyl radicals (•OH), being highly reactive and electrophilic, readily attack the electron-rich aromatic system. The reaction mechanism typically involves the addition of the radical to the ring, followed by oxidation of the resulting radical adduct to a more stable product. In protonated isoquinolines, radical attack preferentially occurs on the electron-deficient pyridine ring.

While specific data on radical cascade reactions involving this compound is limited, the general isoquinoline framework is a versatile participant in such transformations. These reactions involve a sequence of intramolecular or intermolecular radical additions that can rapidly build molecular complexity.

Intramolecular Cyclization and Molecular Rearrangement Mechanisms

The functional groups of this compound can serve as handles for constructing more complex, fused heterocyclic systems through intramolecular reactions. For instance, the synthesis of pyrrolo[2,1-a]isoquinolines often proceeds through mechanisms involving the isoquinoline nitrogen. One established method is the 1,3-dipolar cycloaddition of an isoquinolinium N-ylide (formed by the reaction of isoquinoline with a phenacyl bromide) with an activated alkyne. nih.gov Another approach involves the cyclization of 2-alkyl-1-(substituted methylene)isoquinolines. clockss.org These reactions typically culminate in a cyclization step where the nucleophilic isoquinoline nitrogen attacks an electrophilic center within the same molecule, leading to the formation of a new five-membered ring fused to the isoquinoline core. clockss.orgnih.gov

Kinetic Analysis and Transition State Characterization

In a multi-component reaction involving a substituted isoquinoline like this compound, the rate-limiting step could be the initial formation of an intermediate, the reaction of this intermediate with another component, or a final cyclization step. For instance, in the Castagnoli-Cushman reaction for the synthesis of dihydroisoquinolones, mechanistic studies involving crossover experiments and in-situ infrared spectroscopy have been used to elucidate the reaction pathway and identify key intermediates. Such studies reveal that the reaction often proceeds through the formation of an amide-acid intermediate which then reacts in a Mannich-like mechanism.

Table 2: Hypothetical Kinetic Data for a Multi-Component Reaction

| Reactant Concentration | Initial Rate (M/s) |

| [this compound] = 0.1 M, [Reactant B] = 0.1 M, [Reactant C] = 0.1 M | 1.0 x 10-4 |

| [this compound] = 0.2 M, [Reactant B] = 0.1 M, [Reactant C] = 0.1 M | 2.0 x 10-4 |

| [this compound] = 0.1 M, [Reactant B] = 0.2 M, [Reactant C] = 0.1 M | 1.0 x 10-4 |

| [this compound] = 0.1 M, [Reactant B] = 0.1 M, [Reactant C] = 0.2 M | 1.0 x 10-4 |

This is a hypothetical data table illustrating how the rate-limiting step might be determined. In this example, the reaction is first order with respect to this compound and zero order with respect to Reactants B and C, suggesting the initial activation of the isoquinoline is the rate-limiting step.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective formation of chiral molecules. Palladium(II) complexes are versatile catalysts for a variety of transformations, including Mannich-type reactions. Detailed mechanistic studies on the asymmetric addition of malonates to dihydroisoquinolines (DHIQs) catalyzed by chiral Pd(II) complexes have provided significant insights.

These studies have shown that an N,O-acetal can be generated in situ from the reaction of the DHIQ with an activating agent. The chiral Pd(II) complex then acts as an acid-base catalyst, facilitating the formation of a chiral Pd-enolate and a reactive iminium ion. The subsequent reaction between these two species leads to the formation of the product with high enantioselectivity.

Table 3: Key Intermediates in a Pd(II)-Catalyzed Mannich-Type Reaction

| Intermediate | Role in the Catalytic Cycle |

| N,O-Acetal | In-situ generated precursor to the reactive species. |

| Chiral Pd-Enolate | Nucleophilic partner in the key C-C bond-forming step. |

| Iminium Ion | Electrophilic partner in the key C-C bond-forming step. |

This table outlines the crucial intermediates identified in mechanistic studies of Pd(II)-catalyzed Mannich-type reactions of dihydroisoquinolines.

Advanced Chemical Transformations and Derivatizations of 3 Chloroisoquinolin 5 Ol

Functional Group Interconversions and Modifications on the Isoquinoline (B145761) Core

The chloro and hydroxyl groups on the 3-Chloroisoquinolin-5-ol backbone are primary sites for chemical modification. Strategic interconversion and derivatization of these groups are foundational steps for building molecular complexity.

Selective Transformations at the Chlorinated Position (C-3)

The chlorine atom at the C-3 position of the isoquinoline ring is a versatile handle for introducing a variety of substituents. Its reactivity is primarily exploited through nucleophilic aromatic substitution and, more significantly, through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring of the isoquinoline nucleus facilitates these transformations. Direct displacement of the chloride by strong nucleophiles can occur under forcing conditions, but palladium-catalyzed reactions, such as the Buchwald-Hartwig amination discussed below, provide a milder and more general route for replacing the chlorine with nitrogen, carbon, and other heteroatom-based nucleophiles.

Derivatization of the Hydroxyl Group (C-5) (e.g., O-alkylation, esterification, ether formation)

The hydroxyl group at the C-5 position behaves as a typical phenol (B47542), enabling a range of classical functional group derivatizations. These modifications are often employed to alter the molecule's physical properties, such as solubility and lipophilicity, or to install a protecting group.

Ether Formation (O-alkylation): The phenolic hydroxyl can be readily converted to an ether through Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide, followed by nucleophilic attack on an alkyl halide (e.g., benzyl (B1604629) bromide, butyl iodide). nih.gov

Esterification: The hydroxyl group can be acylated to form esters using acid chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. Alternatively, Fischer esterification can be employed by reacting this compound with a carboxylic acid under acidic catalysis.

Conversion to a Triflating Group: A critical derivatization, particularly for enabling cross-coupling reactions, is the conversion of the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, OTf) group. This is achieved by reacting the phenol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base. The triflate is an excellent leaving group, rendering the C-5 position highly susceptible to oxidative addition in palladium-catalyzed cycles, thus enabling reactions like the Suzuki coupling at this site. nih.govacs.org In the synthesis of EGFR mutant inhibitors, 8-bromo-3-chloroisoquinolin-5-ol (B8248474) was successfully converted to its corresponding triflate, demonstrating the viability of this transformation on a closely related substrate. nih.govacs.org

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the advanced derivatization of this compound, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling and Related Arylation Reactions

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds by coupling an organohalide or triflate with an organoboron compound. While the C-3 chloride can participate in this reaction, the C-5 position can be made significantly more reactive by first converting the hydroxyl group to a triflate.

In a documented synthesis of the isoquinoline core for the EGFR inhibitor BLU-945, a triflate derived from 8-bromo-3-chloroisoquinolin-5-ol underwent a selective Suzuki-Miyaura coupling with an isopropenyl boronic ester. nih.govacs.org The reaction proceeded at the more reactive triflate position (C-5) while leaving the C-3 chloro and C-8 bromo positions intact, highlighting the exceptional regioselectivity achievable through this strategy. nih.govacs.org

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 8-bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate | Isopropenyl boronic ester | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/Water | 45 °C | 8-bromo-3-chloro-5-isopropenylisoquinoline | Not Reported | nih.govacs.org |

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly effective for functionalizing the C-3 position of the 3-chloroisoquinoline (B97870) scaffold. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.

A key step in the synthesis of BLU-945 involved the Buchwald-Hartwig coupling of a 3-chloroisoquinoline derivative with an azetidine. nih.govacs.org This transformation demonstrates the utility of this reaction for installing complex amine-containing moieties at the C-3 position, a common strategy in the development of bioactive molecules. nih.govacs.org

| Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 8-bromo-3-chloro-5-isopropylisoquinoline | 3-(isopropylsulfonylmethyl)azetidine | Pd-Xantphos G4 (precatalyst) | Cs2CO3 | 1,4-Dioxane | 100 °C | 3-(azetidin-3-yl)-8-bromo-5-isopropylisoquinoline derivative | Not Reported | nih.govacs.org |

Regioselective Functionalization of the Aromatic Rings

Beyond derivatization at the C-3 and C-5 positions, the regioselective functionalization of the carbocyclic (benzene) ring of the isoquinoline core presents a further avenue for structural diversification. The inherent electronic properties of the isoquinoline system direct electrophilic aromatic substitution primarily to the C-5 and C-8 positions, which are activated by the fused pyridine ring. However, the existing substituents on this compound significantly influence this regioselectivity.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer more precise control over functionalization. nih.govresearchgate.net These reactions typically employ a directing group to guide the catalyst to a specific C-H bond. For the this compound scaffold, the C-5 hydroxyl group could potentially direct metallation to the C-4 or C-6 positions. For instance, directed ortho-metalation using strong bases like lithium amides can facilitate the introduction of electrophiles at positions adjacent to existing functional groups. researchgate.net However, achieving high regioselectivity can be challenging due to the multiple reactive sites on the molecule, and specific conditions must be carefully optimized for the desired outcome.

Exploring Directed Ortho Metalation (DOM) Strategies for Specific Substitutions

Directed Ortho Metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, the hydroxyl group at the C-5 position can serve as an effective DMG. The oxygen atom can coordinate to the lithium cation of the organolithium base, thereby increasing the acidity of the proton at the C-6 position and directing the metalation to this site. However, the acidic nature of the phenolic proton necessitates the use of at least two equivalents of the organolithium reagent; the first equivalent deprotonates the hydroxyl group, and the second effects the ortho-lithiation.

Alternatively, the hydroxyl group can be protected with a suitable group, such as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS) ether, which can still function as a DMG. This approach avoids the consumption of an extra equivalent of the strong base.

The general scheme for the DoM of a protected this compound is depicted below:

Scheme 1: Proposed Directed Ortho Metalation of Protected this compound

A variety of electrophiles can be employed to quench the lithiated intermediate, leading to a range of C-6 substituted this compound derivatives. The following table summarizes potential transformations based on this strategy.

| Electrophile | Reagent Example | Resulting C-6 Substituent |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ |

| Carbonyl Compound | N,N-Dimethylformamide (DMF) | -CHO |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |

| Boronic Ester | Triisopropyl Borate (B(O-iPr)₃) | -B(OH)₂ (after hydrolysis) |

| Disulfide | Dimethyl Disulfide (CH₃SSCH₃) | -SCH₃ |

Table 1: Potential C-6 Functionalization of this compound via DoM

It is important to consider the potential for competing reactions, such as halogen-lithium exchange at the C-3 position. However, the directing effect of the C-5 oxygen group is expected to favor ortho-lithiation at C-6, especially at low temperatures.

Advances in C-H Activation for Remote Functionalization

While DoM provides a reliable method for functionalizing the position ortho to a directing group, the selective modification of more distant C-H bonds presents a significant challenge. Recent advancements in transition metal-catalyzed C-H activation have opened new avenues for the remote functionalization of heterocyclic systems. nih.gov These methods often employ a directing group to chelate to a metal catalyst, which then facilitates the cleavage of a specific C-H bond, often at a remote position, through the formation of a metallacyclic intermediate.

For this compound, the nitrogen atom of the isoquinoline ring can act as an endogenous directing group for a transition metal catalyst, such as palladium, rhodium, or ruthenium. This coordination can direct the functionalization to the C-8 position of the isoquinoline nucleus. The hydroxyl group at C-5 could also participate in chelation, potentially influencing the regioselectivity of the C-H activation.

A plausible strategy for the remote C-H functionalization of this compound could involve a palladium-catalyzed arylation reaction, as illustrated in the following hypothetical scheme:

Scheme 2: Proposed Remote C-H Arylation of this compound

The success of such transformations is highly dependent on the choice of catalyst, ligand, oxidant, and reaction conditions. The electronic properties of the substituent at the C-3 position (in this case, chlorine) can also influence the reactivity and regioselectivity of the C-H activation process.

The following table outlines potential remote functionalizations of this compound based on established C-H activation methodologies.

| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Potential Functionalized Position(s) |

| Arylation | Pd(OAc)₂ / Ligand | Arylboronic Acid | C-8 |

| Alkenylation | [RhCp*Cl₂]₂ | Alkene | C-8 |

| Alkylation | RuCl₂(p-cymene)₂ | Alkyl Halide | C-8 |

| Amination | Pd(OAc)₂ / Ligand | Amine | C-8 |

Table 2: Potential Remote C-H Functionalization Strategies for this compound

Synthesis of Polycyclic and Fused Heterocyclic Systems from this compound

The presence of multiple reactive sites in this compound, namely the chloro, hydroxyl, and various C-H positions, makes it an excellent precursor for the synthesis of more complex polycyclic and fused heterocyclic systems.

Construction of Benzimidazoisoquinolines and Related Fused Architectures

Benzimidazoisoquinolines are a class of fused heterocyclic compounds with interesting photophysical and biological properties. The synthesis of these systems from this compound can be envisioned through a multi-step sequence involving nucleophilic aromatic substitution (SNA) followed by an intramolecular cyclization.

A potential synthetic route could involve the reaction of this compound with an ortho-phenylenediamine derivative. The amino group of the diamine would displace the chlorine atom at the C-3 position of the isoquinoline core. Subsequent intramolecular condensation between the remaining amino group and a suitable functional group on the isoquinoline ring would lead to the formation of the fused imidazole (B134444) ring.

For this to be successful, the C-4 position of the isoquinoline would likely need to be functionalized with a group that can participate in the cyclization, such as a formyl or carboxyl group. This could be achieved through a prior DoM reaction at C-4 (if regioselectivity can be controlled over C-6) or through other synthetic manipulations.

A hypothetical reaction scheme is presented below:

Scheme 3: Proposed Synthesis of a Benzimidazoisoquinoline Derivative from a Functionalized this compound

Formation of Tricyclic and Higher-Order Isoquinoline Derivatives

Beyond the fusion of five-membered rings, this compound can serve as a building block for the construction of various tricyclic and higher-order isoquinoline derivatives. mdpi.com These reactions often involve annulation strategies where a new ring is built onto the existing isoquinoline framework.

One such approach could be a transition metal-catalyzed annulation reaction. For instance, a palladium-catalyzed reaction with an alkyne could lead to the formation of a new six-membered ring fused to the isoquinoline core. The regioselectivity of such an annulation would be a key consideration.

Another strategy could involve the elaboration of substituents introduced via DoM or C-H activation. For example, a C-4 and C-5 difunctionalized isoquinoline could undergo a condensation reaction to form a new ring.

The following table provides examples of potential tricyclic systems that could be synthesized from derivatives of this compound.

| Starting Material Derivative | Reaction Type | Annulating Agent (Example) | Resulting Tricyclic System |

| 4-Iodo-3-chloroisoquinolin-5-ol | Palladium-catalyzed annulation | Diphenylacetylene | Pyrido[4,3,2-de]phenanthridine derivative |

| 4-Amino-3-chloroisoquinolin-5-ol | Condensation | Diethyl malonate | Pyrido[3,4-c]quinoline derivative |

| 6-Boryl-3-chloroisoquinolin-5-ol | Suzuki coupling followed by cyclization | 2-Bromobenzaldehyde | Dibenzo[c,f] mdpi.comorganic-chemistry.orgnaphthyridine derivative |

Table 3: Potential Tricyclic and Higher-Order Isoquinoline Derivatives from this compound

The development of these advanced transformations of this compound will undoubtedly lead to the discovery of novel and structurally diverse heterocyclic compounds with a wide range of potential applications.

Synthetic Utility and Strategic Applications in Chemical Synthesis

3-Chloroisoquinolin-5-ol as a Versatile Chemical Building Block

A chemical building block is a molecule that can be used in the assembly of more complex molecular structures. organic-chemistry.org The utility of this compound as such a block would stem from the distinct reactivity of its functional groups: the hydroxyl group, the chloro-substituted pyridine (B92270) ring, and the benzene (B151609) ring.

Applications in the Modular Construction of Complex Molecular Architectures

Modular synthesis relies on the sequential assembly of well-defined building blocks to create complex molecules, much like constructing with LEGOs®. organic-chemistry.org This approach allows for the systematic variation of individual components to generate libraries of related compounds.

While the concept of using functionalized heterocycles as building blocks is well-established, specific examples detailing the use of This compound in the modular construction of complex architectures are not found in the reviewed literature. Hypothetically, its bifunctional nature would allow for sequential reactions. For instance, the hydroxyl group could be alkylated or converted into a triflate, followed by a cross-coupling reaction at the chloro-substituted position. However, no published studies demonstrating this specific application were identified.

Strategic Intermediate in the Synthesis of Diverse Isoquinoline (B145761) Derivatives

The value of an intermediate lies in its ability to be converted into a range of target molecules. The chlorine atom at the 3-position of the isoquinoline ring is a key functional handle. Generally, halogens on heteroaromatic rings can be displaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). cymitquimica.comambeed.com This allows for the introduction of various substituents at this position.

The reactivity of a halogen on the isoquinoline ring is position-dependent. Halogens at the C1 and C3 positions are susceptible to nucleophilic displacement, with substitution at C1 being substantially easier than at C3. thieme-connect.de 3-Haloisoquinolines are considered to have intermediate reactivity toward nucleophiles compared to other halo-substituted pyridines. iust.ac.ir Despite these general principles, specific research articles that utilize This compound as a strategic intermediate to generate a diverse library of other isoquinoline derivatives could not be located.

Methodological Advances Facilitated by Research on this compound

Research on specific compounds can often spur the development of new synthetic methods or the optimization of existing ones.

Development of Novel Synthetic Pathways and Reaction Technologies

The synthesis of the isoquinoline core can be achieved through various established methods, including the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. pharmaguideline.comwikipedia.org The development of novel pathways often involves new catalyst systems or reaction conditions to build the heterocyclic scaffold with specific substitution patterns. organic-chemistry.orgnih.gov A literature search did not yield any novel synthetic pathways or reaction technologies that were specifically developed through research on This compound .

Optimization of Reaction Conditions and Yields for Practical Applications

Reaction optimization is a critical aspect of chemical synthesis, focusing on adjusting parameters like solvent, temperature, catalyst, and reaction time to maximize yield and purity. sigmaaldrich.comrsc.org This process is essential for making a synthetic route practical and scalable. There are no available studies detailing the optimization of reaction conditions for either the synthesis of or subsequent reactions involving This compound .

Structure-Reactivity Relationship Studies in Halogenated Isoquinolines

Structure-reactivity relationship studies aim to understand how a molecule's chemical structure influences its reactivity. In halogenated isoquinolines, key factors include the position of the halogen and the electronic effects of other substituents on the ring. thieme-connect.de

The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring deactivates the molecule towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions C1 and C3. thieme-connect.de The chlorine atom at the C3 position is influenced by the ring nitrogen, making it more susceptible to nucleophilic attack than a halogen on the benzene portion of the scaffold. The hydroxyl group at C5, being an electron-donating group, would in turn influence the electron density of the benzene ring. While these are established principles of reactivity for the isoquinoline system, specific quantitative studies (e.g., kinetic data, Hammett plots) focused on This compound are not present in the surveyed scientific literature.

Systematic Investigation of the Impact of Halogen and Hydroxyl Substituents on Reaction Selectivity and Rate

The reactivity of the isoquinoline core in this compound is profoundly influenced by the electronic properties of its two substituents: the halogen (chloro) group at the C3 position and the hydroxyl group at the C5 position. These substituents exert competing electronic effects—inductive and resonance—that modulate the electron density of the heterocyclic and carbocyclic rings, thereby affecting the rate and regioselectivity of chemical reactions.

The isoquinoline nucleus consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system towards electrophilic aromatic substitution (EAS) compared to benzene, but activates it for nucleophilic substitution (SNAr), particularly at positions C1 and C3.

Impact of the Hydroxyl Substituent: The hydroxyl group at the C5 position on the benzene ring is a powerful activating group for electrophilic aromatic substitution. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) by donating its lone pair electrons into the aromatic π-system. This resonance effect significantly increases the electron density of the benzene ring, making it more nucleophilic and accelerating the rate of EAS. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the C6 and C8 positions.

Combined Effects on Selectivity and Rate: The combined influence of these two substituents leads to a differentiated reactivity profile for the two rings of this compound.

Nucleophilic Reactions: The pyridine ring is the primary site for nucleophilic attack. The electron-deficient nature of this ring, enhanced by the nitrogen atom and the inductive withdrawal of the C3-chloro group, makes C3 an electrophilic center, primed for nucleophilic substitution where chloride acts as the leaving group.

Electrophilic Reactions: The benzene ring is the preferred site for electrophilic attack. The strong activating and directing effects of the C5-hydroxyl group overwhelm the deactivating influence of the pyridine nitrogen, directing electrophiles to the C6 and C8 positions. The reaction rate for EAS on this ring is expected to be significantly higher than on an unsubstituted isoquinoline.

Table 1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Pyridine Ring | Overall Effect on Benzene Ring | Preferred Reaction Type |

| -Cl | 3 | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating (EAS), Activating (SNAr) | Minor Deactivation | Nucleophilic Substitution |

| -OH | 5 | Weak Electron-Withdrawing (-I) | Strong Electron-Donating (+R) | Minor Deactivation | Strong Activation | Electrophilic Substitution |

Analysis of Substituent Effects on Aromaticity and Tautomeric Equilibria in Isoquinolinols

The substituents on the isoquinoline framework not only affect its reactivity but also influence its aromaticity and the equilibrium between its possible tautomeric forms.

Tautomeric Equilibria: For this compound, the hydroxyl group at the C5 position enables keto-enol tautomerism. This results in an equilibrium between the phenol (B47542) form (5-hydroxyisoquinoline) and its corresponding keto tautomer, an isoquinolinone. The stability of these tautomers and the position of the equilibrium are sensitive to factors like the solvent and the electronic nature of other substituents on the ring system.

The equilibrium can be described as: this compound (Enol form) ⇌ 3-Chloro-5,6-dihydroisoquinolin-5-one (Keto form)

Effects on Aromaticity: Aromaticity is a measure of the π-electron delocalization and the associated stability of a cyclic system. It can be assessed using computational descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion.

-OH Group: The electron-donating hydroxyl group enhances π-electron delocalization in the benzene portion of the molecule, which is expected to increase the local aromaticity of that ring.

-Cl Group: The electron-withdrawing chloro group can slightly decrease the aromaticity of the pyridine ring due to its inductive effect, which can cause minor perturbations in bond lengths and electron distribution.

In substituted 8-hydroxyquinolines, a close analogue, it has been shown that substituents significantly affect the aromaticity of both the phenolic and pyridine rings. The geometric and magnetic aromaticity of both rings is generally maintained regardless of the substituent, but the degree of aromaticity can be fine-tuned. For this compound, the pyridine ring is expected to have a lower aromaticity index compared to the benzene ring, a difference that is modulated by the electronic push from the hydroxyl group and the pull from the chloro group.

Table 2: Predicted Tautomeric and Aromaticity Effects in this compound

| Property | Influencing Substituent(s) | Predicted Effect | Rationale |

| Tautomeric Equilibrium | -OH, -Cl | Equilibrium favors the enol (hydroxy) form. | The high energetic cost of disrupting the aromaticity of the benzene ring stabilizes the enol tautomer. |

| Aromaticity (Benzene Ring) | -OH | Increased aromatic character. | The strong +R effect of the hydroxyl group enhances π-electron delocalization. |

| Aromaticity (Pyridine Ring) | -Cl, Nitrogen atom | Decreased aromatic character relative to the benzene ring. | The inductive electron withdrawal by the nitrogen and chlorine atoms slightly localizes the π-electrons. |

Q & A

Basic: What are the recommended synthetic routes for 3-Chloroisoquinolin-5-ol, and how can purity be validated?

Answer:

Synthesis typically involves chlorination of isoquinolin-5-ol derivatives or multi-step functionalization using Suzuki-Miyaura coupling for regioselective halogenation . Post-synthesis, purity validation requires:

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

- NMR (¹H/¹³C spectra for verifying substitution patterns and absence of byproducts).

- Mass spectrometry (ESI-MS for molecular ion confirmation).

Document reaction conditions (e.g., temperature, catalyst) to ensure reproducibility .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Exposure Control: Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact. PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), and PAC-3 (140 mg/m³) define acute exposure thresholds .

- Spill Management: Absorb with inert materials (diatomite, sand) and dispose as hazardous waste .

- Storage: Stable under dry, cool conditions (2–8°C) in airtight containers. Toxicity data (e.g., carcinogenicity) remain unclassified; assume acute toxicity until further studies .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Answer:

- Comparative Analysis: Cross-validate with computational methods (DFT calculations for predicted shifts) .

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to isolate coupling artifacts.

- Multi-Technique Validation: Combine NMR with X-ray crystallography (if crystalline) or IR spectroscopy for functional group confirmation .

Document discrepancies in supplementary materials to guide peer review .

Advanced: What methodologies optimize reaction yields for introducing substituents to this compound?

Answer:

- Catalyst Screening: Test palladium/copper catalysts for cross-coupling efficiency (e.g., Buchwald-Hartwig amination) .

- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) versus ethers for solubility and reactivity .

- Kinetic Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Report optimized conditions in a stepwise protocol for reproducibility .

Basic: How should researchers design a literature review strategy for this compound?

Answer:

- Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean terms: (“this compound” OR “isoquinoline derivatives”) AND (“synthesis” OR “spectroscopy”) .

- Inclusion Criteria: Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and avoid non-academic sources .

- Gaps Identification: Note understudied areas (e.g., biological activity) to justify novel hypotheses .